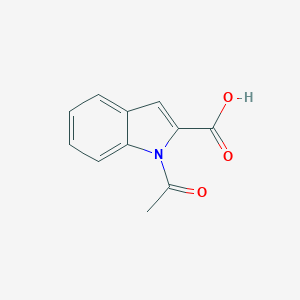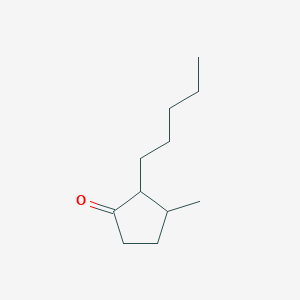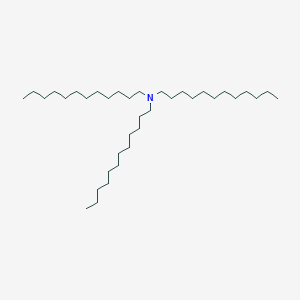
Tridodecylamine
Vue d'ensemble
Description
Tridodecylamine is a tertiary amine consisting of three dodecyl groups attached to a central nitrogen . It is generally used in introducing C13 chains to the substrate .
Synthesis Analysis
Tridodecylamine is synthesized with a linear formula of [CH3(CH2)11]3N . It has a molecular weight of 521.99 .Molecular Structure Analysis
The molecular structure of Tridodecylamine is represented by the formula: C36H75N . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Tridodecylamine has been used in various applications such as the extraction of picolinic acid, citric acid, silver, mercury, selenium, zinc, cobalt, iron, and succinic acid from aqueous solutions by using various organic solvents as diluents . It has also been used in the recovery of Remazol Red 3BS (R3BS) dye from wastewater via the emulsion liquid membrane (ELM) process .Physical And Chemical Properties Analysis
Tridodecylamine has a vapor density greater than 1 (vs air), a refractive index of n20/D 1.4578 (lit.), a boiling point of 220-228 °C/0.03 mmHg (lit.), and a density of 0.823 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Extraction of Various Substances
Tridodecylamine (TDA) is used in the extraction of various substances from aqueous solutions. These substances include picolinic acid, citric acid, silver, mercury, selenium, zinc, cobalt, iron, and succinic acid . The extraction process involves using various organic solvents as diluents .
Recovery of Dyes from Wastewater
TDA is used in the recovery of Remazol Red 3BS (R3BS) dye from wastewater via the emulsion liquid membrane (ELM) process . In this process, TDA acts as the carrier agent .
Synthesis of Gemini Surfactant-Based Ionic Liquids
TDA is used in the synthesis of gemini surfactant-based ionic liquids . This is achieved by reacting TDA with dibromo alkanes .
Hydrogen Ionophore
TDA is also known as Hydrogen Ionophore I . This suggests that it has applications in the field of ion transport and ion recognition, particularly for hydrogen ions.
pH-Selective Electrode
TDA is used in the creation of a solid-contact pH-selective electrode . The performance of the prepared pH electrode was evaluated and it was found that the electrode exhibits better performance .
Chemical Substance Law (ENCS)
TDA is listed under the Chemical Substance Law (ENCS) 2-176 . This suggests that it has regulatory significance in the field of chemical safety and management.
Safety and Hazards
Tridodecylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Relevant Papers One paper discusses the use of Tridodecylamine as an efficient charge control agent in non-polar media for electrophoretic inks application . Another paper reports on the efficient removal of arsenic in the form of arsenite (As(III)) from an aqueous solution applied on industrial effluents .
Mécanisme D'action
Propriétés
IUPAC Name |
N,N-didodecyldodecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H75N/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZDQOUHBYYPJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H75N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047056 | |
| Record name | N,N-Didodecyl-1-dodecanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Dodecanamine, N,N-didodecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tridodecylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18198 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Tridodecylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tridodecylamine | |
CAS RN |
102-87-4 | |
| Record name | Tridodecylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Didodecyl-1-dodecanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridodecylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Dodecanamine, N,N-didodecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Didodecyl-1-dodecanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridodecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRILAURYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF36T21U17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tridodecylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
15.7 °C | |
| Record name | Tridodecylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Tridodecylamine acts as an extractant by forming acid-amine complexes with carboxylic acids. This complex, stabilized by hydrogen bonding, exhibits higher solubility in the organic phase (typically a non-polar solvent like kerosene or 1-octanol) than in the aqueous phase, thus enabling extraction. [, , , , , ]
ANone: In SLM systems, tridodecylamine acts as a carrier molecule within the membrane. It binds to the target dye molecules in the feed solution, facilitating their transport across the membrane and into the stripping solution, where they are released. [, , , , , ]
ANone: As a neutral carrier ionophore, tridodecylamine selectively binds to hydrogen ions (H+). This interaction alters the electrical potential across the electrode membrane, enabling the measurement of pH changes in the surrounding solution. [, , , , ]
ANone: The molecular formula of tridodecylamine is C36H75N, and its molecular weight is 522.03 g/mol.
ANone: Fourier transform infrared spectroscopy (FTIR) is commonly used to identify the characteristic functional groups of tridodecylamine, particularly the N-H stretching vibration. []
ANone: Membrane stability and extraction efficiency are influenced by factors like the choice of diluent, membrane support material, operating temperature, and the presence of other chemicals that might interact with tridodecylamine. [, , , ]
ANone: The diluent's polarity and its ability to solvate the acid-amine complex significantly influence the extraction efficiency. For instance, diluents like 1-octanol have shown better performance than less polar options. [, , , , ]
ANone: Yes, tridodecylamine hydrochloride has been successfully employed as a phase-transfer catalyst in the esterification reaction of disodium azelate salt with dodecyl chloride to produce didodecyl azelate. []
ANone: While not extensively explored in the provided research papers, computational chemistry could be used to model the interactions between tridodecylamine and target molecules, predict extraction efficiencies with different diluents, and explore the formation and stability of acid-amine complexes.
ANone: Research shows that N,N-dimethylhexadecylamine (DMHA), with its long alkyl chain, is a more efficient pore expander for MCM-41 silicas compared to trialkylamines with shorter chains like trioctylamine and tridodecylamine. []
ANone: Oleic acid acts as a competitive displacer in the back extraction step. It forms a complex with tridodecylamine, displacing the previously extracted shikimic or quinic acid, thus facilitating their recovery. Higher temperatures enhance the effectiveness of this displacement. [, ]
ANone: These aspects are not directly addressed in the provided research, which primarily focuses on the chemical and physical properties of tridodecylamine in specific applications like extraction, sensing, and catalysis.
ANone: Yes, tributyl phosphate (TBP) and Amberlite LA-2 are examples of alternative extractants used for carboxylic acid separation. The choice of the most efficient extractant depends on the specific acid, desired purity, and process conditions. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





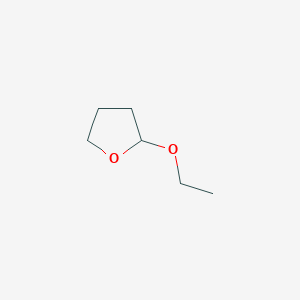
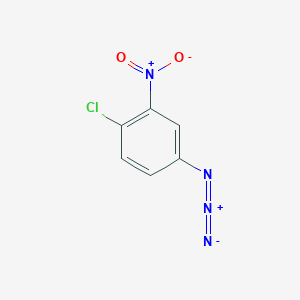

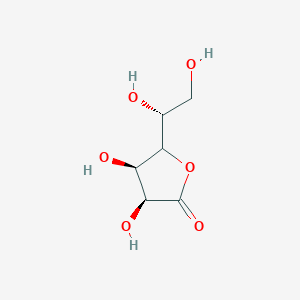
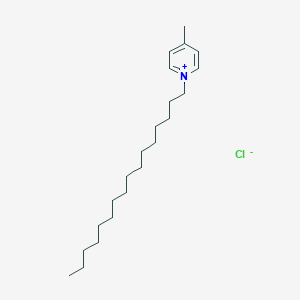
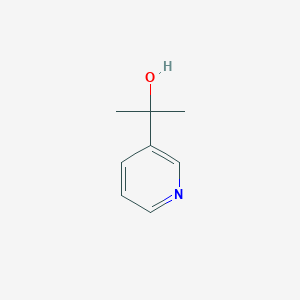

acetic acid](/img/structure/B85405.png)
